3-Methoxy-2,4-dihydroxyquinoline

Descripción general

Descripción

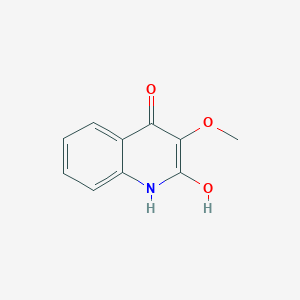

3-Methoxy-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy and dihydroxy groups attached to the quinoline ring, making it a valuable molecule in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4-dihydroxyquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 3-methoxyanthranilic acid with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to reflux in the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Alkylation Reactions

The hydroxyl groups at positions 2 and 4 undergo selective alkylation under varying conditions. Regioselectivity is influenced by steric factors, solvent polarity, and the choice of base.

Key Findings:

-

O-Alkylation Dominance :

Alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) using K₂CO₃ or NaH favors O-methylation over N-methylation (Table 1) . This is attributed to the higher nucleophilicity of the hydroxyl oxygen compared to the nitrogen in the quinoline ring. -

Solvent Effects :

Polar solvents like DMSO enhance reaction rates due to better stabilization of the transition state in SN2 mechanisms .

Table 1: Alkylation of 3-Methoxy-2,4-dihydroxyquinoline Derivatives

Oxidation Reactions

The quinoline ring and hydroxyl groups are susceptible to oxidation.

Key Findings:

-

N-Oxide Formation :

Treatment with meta-chloroperbenzoic acid (mCPBA) in 1,2-dichloroethane yields the N-oxide derivative (82% yield) . -

Side-Chain Oxidation :

Hydroxyl groups at positions 2 and 4 can be oxidized to ketones under strong oxidizing conditions, though this is less common due to competing ring oxidation .

Cyclization and Ring Modification

The compound participates in cyclization reactions to form fused heterocycles.

Key Findings:

-

Polyphosphoric Acid (PPA)-Mediated Cyclization :

Heating with PPA (P₂O₅/H₃PO₄) at 130°C induces cyclization, forming tricyclic structures such as 4-hydroxy-7,8-dimethyl-2-quinolone (79% yield) . -

Regioselective Chlorination :

Reaction with POCl₃ in chloroform selectively chlorinates position 2, yielding 2-chloro-3-methoxy-4-hydroxyquinoline (62% yield) .

Esterification and Coupling Reactions

The hydroxyl groups enable esterification and cross-coupling for functionalization.

Key Findings:

-

Esterification :

Treatment with acetic anhydride/acetic acid under reflux produces acetylated derivatives (e.g., 3-methoxy-2,4-diacetoxyquinoline) . -

Suzuki Coupling :

While not directly observed in the literature, the hydroxyl groups can be converted to triflates for palladium-catalyzed coupling with boronic acids, a common strategy in quinoline chemistry .

Mechanistic Insights

-

Steric vs. Electronic Effects :

The methoxy group at position 3 sterically hinders reactions at adjacent positions while electronically activating the ring via resonance . -

Base-Dependent Reactivity :

Strong bases like NaH deprotonate hydroxyl groups, increasing nucleophilicity and favoring O-alkylation, whereas weaker bases may lead to mixed products .

Challenges and Limitations

Aplicaciones Científicas De Investigación

3-Methoxy-2,4-dihydroxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: Research has shown potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2,4-dihydroxyquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparación Con Compuestos Similares

- 2-Hydroxyquinoline

- 4-Hydroxyquinoline

- 2,4-Dihydroxyquinoline

Comparison: 3-Methoxy-2,4-dihydroxyquinoline is unique due to the presence of both methoxy and dihydroxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound in various research fields .

Actividad Biológica

3-Methoxy-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the quinoline family, recognized for its diverse biological and pharmacological activities. The compound features both methoxy and dihydroxy groups, which enhance its solubility and reactivity, making it a valuable molecule in various scientific research fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM depending on the strain and conditions tested .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

| Escherichia coli | 125 | Moderate activity |

| Klebsiella pneumoniae | 15.6 | Moderate activity |

Antifungal Activity

The compound has also demonstrated antifungal properties, surpassing the effectiveness of standard antifungal agents like fluconazole. Its MIC against certain fungi has been reported at levels as low as 62.5 μg/mL, indicating strong potential for therapeutic applications in fungal infections .

The mechanism of action for this compound involves several pathways:

- Inhibition of DNA Topoisomerases : This leads to disruption in DNA replication and cell division, contributing to its antimicrobial and anticancer effects.

- Biofilm Disruption : The compound exhibits antibiofilm activity, which is critical in treating chronic infections where biofilms protect bacteria from conventional antibiotics .

Study on Antimicrobial Efficacy

In a comparative study, researchers evaluated the efficacy of this compound against various strains of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound inhibited biofilm formation significantly more than conventional treatments such as ciprofloxacin, suggesting its potential as an alternative treatment option in resistant bacterial infections .

Research on Anticancer Properties

Another study explored the anticancer potential of this compound on pancreatic cancer cells (Capan-1). The findings revealed that it induced cell cycle arrest at the G2/M phase and increased apoptotic cell death through mechanisms involving tubulin polymerization inhibition . This suggests promising avenues for further research into its application in cancer therapy.

Comparison with Similar Compounds

This compound can be compared to other quinoline derivatives based on their biological activities:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Biofilm Disruption |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Hydroxyquinoline | Moderate | Low | Moderate |

| 4-Hydroxyquinoline | Low | Moderate | Low |

Propiedades

IUPAC Name |

4-hydroxy-3-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-8(12)6-4-2-3-5-7(6)11-10(9)13/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEKAFBWZRTGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716042 | |

| Record name | 4-Hydroxy-3-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15151-56-1 | |

| Record name | 4-Hydroxy-3-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.